Comparative Antibacterial Activity Profile Against Phytopathogenic Bacteria
Indole 3-substituted-[1,2,4]triazole derivatives, the structural backbone of the target compound, were evaluated for antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Pseudomonas syringae pv. actinidae (Psa), and Xanthomonas axonopodis pv. citri (Xac) via turbidimetric method. The EC50 values against Xoo ranged from 2.32 to 35.4 µg/mL, significantly outperforming commercial controls Bismerthiazol (EC50 = 38.6 µg/mL) and Thiodiazole-copper (EC50 = 58.4 µg/mL) [1]. While the target compound was not directly tested in this specific study, its close structural congruence with the most active members of the series (e.g., compound 9, EC50 = 2.3 µg/mL) suggests it may exhibit comparable or superior potency due to the electron-withdrawing fluorine atom enhancing target interaction.
| Evidence Dimension | Antibacterial potency (EC50) against Xanthomonas oryzae pv. oryzae |
|---|---|
| Target Compound Data | Not directly determined; inferred from class EC50 range 2.32–35.4 µg/mL |
| Comparator Or Baseline | Bismerthiazol EC50 = 38.6 µg/mL; Thiodiazole-copper EC50 = 58.4 µg/mL |
| Quantified Difference | Class most active compounds up to 16.8-fold more potent than Bismerthiazol, up to 25.4-fold more potent than Thiodiazole-copper |
| Conditions | Turbidimetric method, in vitro antibacterial assay |
Why This Matters
Demonstrates that the indole-3-triazole scaffold consistently delivers potent antibacterial activity against agriculturally relevant pathogens, supporting procurement for agrochemical or antimicrobial discovery programs.
- [1] Zhu, L., et al. Synthesis and antibacterial activity of indole 3-substituted-[1,2,4]triazole derivatives. Chemical Papers, 2022, 76(2), 895-907. View Source
